REACTION_SMILES
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[BrH:1].[Cl:14][C:15]([Cl:16])=[S:17].[NH2:2][c:3]1[c:4]([Br:13])[c:5]2[n:6][cH:7][cH:8][n:9][c:10]2[cH:11][cH:12]1.[OH2:18]>>[N:2]([c:3]1[c:4]([Br:13])[c:5]2[n:6][cH:7][cH:8][n:9][c:10]2[cH:11][cH:12]1)=[C:15]=[S:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2nccnc2c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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S=C=Nc1ccc2nccnc2c1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |